molecular formula C9H13ClO B13798397 2-Ethylcyclohex-1-ene-1-carbonyl chloride CAS No. 74517-11-6

2-Ethylcyclohex-1-ene-1-carbonyl chloride

Cat. No.: B13798397
CAS No.: 74517-11-6
M. Wt: 172.65 g/mol
InChI Key: ZLZCZCDYHKEHHG-UHFFFAOYSA-N
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Description

2-Ethylcyclohex-1-ene-1-carbonyl chloride is an organic compound with the molecular formula C9H13ClO. It is a derivative of cyclohexene, featuring an ethyl group at the second position and a carbonyl chloride functional group at the first position. This compound is a colorless liquid with a pungent odor and is used as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-Ethylcyclohex-1-ene-1-carbonyl chloride can be carried out through the following steps:

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale chlorination and subsequent reaction with thionyl chloride under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Ethylcyclohex-1-ene-1-carbonyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.

    Elimination Reactions: It can undergo elimination reactions to form alkenes.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols, typically under basic or neutral conditions.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Nucleophilic Substitution: Produces amides, esters, or thioesters.

    Oxidation: Forms carboxylic acids.

    Reduction: Yields alcohols.

Scientific Research Applications

2-Ethylcyclohex-1-ene-1-carbonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethylcyclohex-1-ene-1-carbonyl chloride involves its reactivity as an acylating agent. The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of various derivatives. The molecular targets include nucleophilic sites on molecules such as amines, alcohols, and thiols, facilitating the formation of amides, esters, and thioesters .

Comparison with Similar Compounds

Similar Compounds

    Cyclohex-1-ene-1-carbonyl chloride: Similar structure but lacks the ethyl group at the second position.

    2-Methylcyclohex-1-ene-1-carbonyl chloride: Similar structure with a methyl group instead of an ethyl group.

    Cyclohexane-1-carbonyl chloride: Saturated analog without the double bond.

Uniqueness

2-Ethylcyclohex-1-ene-1-carbonyl chloride is unique due to the presence of both the ethyl group and the double bond, which influence its reactivity and the types of reactions it can undergo. This makes it a versatile intermediate in organic synthesis .

Properties

CAS No.

74517-11-6

Molecular Formula

C9H13ClO

Molecular Weight

172.65 g/mol

IUPAC Name

2-ethylcyclohexene-1-carbonyl chloride

InChI

InChI=1S/C9H13ClO/c1-2-7-5-3-4-6-8(7)9(10)11/h2-6H2,1H3

InChI Key

ZLZCZCDYHKEHHG-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(CCCC1)C(=O)Cl

Origin of Product

United States

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